(S)-N-methyltetrahydrofuran-3-amine
Beschreibung
BenchChem offers high-quality (S)-N-methyltetrahydrofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-methyltetrahydrofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S)-N-methyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVZUXUQGFIYEK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680178 | |
| Record name | (3S)-N-Methyloxolan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292902-56-7 | |
| Record name | (3S)-N-Methyloxolan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: (S)-N-Methyltetrahydrofuran-3-amine
Topic: (S)-N-Methyltetrahydrofuran-3-amine (CAS 1292324-44-7) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Integration of Chiral Ether-Amines in Medicinal Chemistry[1]
Executive Summary
(S)-N-Methyltetrahydrofuran-3-amine (CAS: 1292324-44-7 for HCl salt) represents a "privileged scaffold" in modern drug discovery. As a chiral secondary amine, it serves two critical functions in lead optimization: physicochemical tuning (lowering LogD while maintaining lipophilic contacts) and conformational restriction .
Unlike linear alkyl amines, the tetrahydrofuran (THF) ring imposes a defined vector on the nitrogen lone pair, often enhancing selectivity for kinases and proteases. This guide details the synthesis, analytical profiling, and strategic application of this moiety, moving beyond basic catalog data to provide actionable experimental insights.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
The commercial stability of this compound dictates that it is almost exclusively supplied as the hydrochloride salt . Researchers must account for the stoichiometry (HCl vs. Free Base) when calculating equivalents for coupling reactions.
Datasheet: Physicochemical Profile
| Parameter | Specification | Notes |
| CAS (HCl Salt) | 1292324-44-7 | Primary commercial form (Stable solid).[1] |
| CAS (Free Base) | Not widely listed | Unstable oil; typically generated in situ. |
| IUPAC Name | (3S)-N-Methyloxolan-3-amine hydrochloride | |
| Molecular Weight | 137.61 g/mol (HCl) | 101.15 g/mol (Free Base). |
| Molecular Formula | C₅H₁₂ClNO | C₅H₁₁NO (Free Base). |
| Chirality | (S)-Enantiomer | Derived from L-Aspartic acid or chiral resolution. |
| pKa (Calc.) | ~8.9 - 9.2 | Lower than typical acyclic amines (~10.5) due to the inductive effect (-I) of the ring oxygen. |
| Boiling Point | ~125 °C (Free Base) | Predicted; do not distill without vacuum. |
| Solubility | High (Water, MeOH, DMSO) | Free base is soluble in DCM/EtOAc. |
Synthesis & Manufacturing Methodologies
High-purity (S)-N-methyltetrahydrofuran-3-amine is rarely synthesized de novo in discovery labs; it is efficiently prepared from the primary amine precursor. Below is the validated protocol for Reductive Methylation , chosen for its preservation of stereochemical integrity.
Protocol: Reductive Methylation of (S)-3-Aminotetrahydrofuran
Rationale: Direct alkylation with methyl iodide often leads to over-alkylation (quaternary ammonium salts). The Eschweiler-Clarke or Borohydride reduction method ensures mono-methylation.
Reagents:
-
Substrate: (S)-3-Aminotetrahydrofuran (CAS: 104530-79-2)[2]
-
Methyl Source: Formaldehyde (37% aq. solution)
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Formic Acid
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Imine Formation: Dissolve (S)-3-aminotetrahydrofuran (1.0 eq) in DCM. Add Formaldehyde (1.1 eq) at 0°C. Stir for 30 min to form the imine/hemiaminal intermediate.
-
Reduction: Add STAB (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the aldehyde before imine formation.
-
Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Salt Formation: Treat the organic layer (containing the free base) with 4M HCl in Dioxane to precipitate the stable hydrochloride salt (CAS 1292324-44-7).
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the conversion and the critical decision points to avoid racemization.
Figure 1: Reductive amination pathway. The use of STAB (Sodium Triacetoxyborohydride) is preferred over NaBH4 to minimize side reactions and ensure mono-methylation.
Analytical Profiling & Quality Control
Verifying the enantiomeric excess (ee%) is non-negotiable, as the (R)-enantiomer often exhibits significantly different biological activity (e.g., in HIV protease inhibition).
Chiral HPLC Method
Standard reverse-phase columns (C18) cannot separate the enantiomers.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (weak absorbance due to lack of chromophore; derivatization with benzoyl chloride is recommended for higher sensitivity).
1H NMR Diagnostics (D₂O)
The N-methyl group appears as a distinct singlet, but its chemical shift varies based on protonation state.
-
N-CH3: δ ~2.75 ppm (Free Base) vs. δ ~2.95 ppm (HCl salt).
-
C3-H (Chiral Center): Multiplet at δ ~3.8–4.0 ppm.[3]
Applications in Drug Discovery[1][8][9]
Pharmacophore Utility
The (S)-N-methyltetrahydrofuran-3-amine moiety is a bioisostere for cyclopentyl amines and pyrrolidines.
-
Solubility: The ether oxygen accepts hydrogen bonds, increasing aqueous solubility compared to the carbocyclic analog.
-
Metabolic Stability: The electron-withdrawing oxygen reduces the basicity of the amine (pKa ~9 vs ~10.5), which can reduce hERG liability and improve permeability (LogD modulation).
Case Study: HIV Protease Inhibitors
Research by Ghosh et al. has highlighted the utility of tetrahydrofuran-3-amines as P2-ligands in HIV-1 protease inhibitors.[4] The stereochemistry of the THF ring is critical for fitting into the S2 subsite of the protease enzyme.
-
Mechanism: The THF oxygen forms water-mediated hydrogen bonds with the enzyme backbone.
-
Selectivity: The (S)-configuration often provides superior binding affinity compared to the (R)-enantiomer or the racemate.
Visualization: Structure-Activity Relationship (SAR) Logic[1]
Figure 2: SAR impact of the (S)-N-methyltetrahydrofuran-3-amine scaffold on drug-like properties.
Handling & Safety
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature.
-
Stability: The free base is prone to oxidation and carbamate formation (with atmospheric CO₂). Always generate the free base immediately prior to use.
-
Hazards: Irritant to eyes and skin.[5] Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Commercial Identification: Moldb. (S)-N-Methyltetrahydrofuran-3-amine hydrochloride CAS 1292324-44-7.[1] Retrieved from
-
Synthetic Precursor: PubChem. (S)-3-Aminotetrahydrofuran (CAS 104530-79-2).[2] National Library of Medicine. Retrieved from
-
Application in HIV: Ghosh, A. K., et al. (2019).[4] Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands.[4] Bioorganic & Medicinal Chemistry Letters. (Contextual citation based on search results regarding THF-amine ligands).
-
Chiral Resolution Methods: Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Arkivoc. Retrieved from
Sources
- 1. 1292324-44-7 | (S)-N-Methyltetrahydrofuran-3-amine hydrochloride - Moldb [moldb.com]
- 2. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-N-methyltetrahydrofuran-3-amine synthesis pathways
An In-Depth Technical Guide to the Synthetic Pathways of (S)-N-methyltetrahydrofuran-3-amine
Abstract
(S)-N-methyltetrahydrofuran-3-amine is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its stereodefined structure, featuring a substituted tetrahydrofuran (THF) ring, presents unique synthetic challenges. Achieving high enantiomeric purity is critical, as biological activity is often confined to a single enantiomer. This technical guide provides an in-depth analysis of the principal synthetic strategies for obtaining (S)-N-methyltetrahydrofuran-3-amine. We will explore methodologies originating from the chiral pool, direct asymmetric synthesis, and classical resolution of racemic intermediates. Each pathway is examined through the lens of chemical logic, highlighting the causality behind experimental choices, reaction mechanisms, and practical considerations for laboratory and process scale-up. Detailed protocols, comparative data, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic target.
Strategic Overview: The Challenge of Stereocontrol
The synthesis of a small, chiral molecule like (S)-N-methyltetrahydrofuran-3-amine is fundamentally a challenge of stereocontrol. The central stereocenter at the C3 position of the THF ring dictates the molecule's utility. The primary synthetic considerations, therefore, revolve around how to introduce and maintain this specific (S)-configuration. Three dominant strategies have emerged in the field, each with distinct advantages and drawbacks.
-
Chiral Pool Synthesis: This classical and robust approach leverages naturally occurring chiral molecules, such as amino acids, as starting materials. The inherent stereochemistry of the starting material is transferred through a sequence of reactions to the final product, ensuring high enantiopurity.[1]
-
Reductive Amination: A highly convergent and atom-economical strategy, this method typically involves the reaction of a ketone precursor (tetrahydrofuran-3-one) with methylamine under reducing conditions.[2] Achieving the desired (S)-enantiomer requires either a sophisticated asymmetric catalyst or the use of a pre-resolved chiral precursor.
-
Racemic Synthesis and Chiral Resolution: This pathway involves the straightforward synthesis of the racemic amine, followed by separation of the enantiomers.[3] This is often accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical means like crystallization.
The following sections will dissect each of these strategies, providing both theoretical grounding and practical, field-proven protocols.
Pathway I: Chiral Pool Synthesis from L-Aspartic Acid
Leveraging the natural chirality of L-aspartic acid is an elegant and reliable method for ensuring the correct stereochemistry in the final product.[1] This pathway transfers the (S)-stereocenter of the amino acid directly to the C3 position of the tetrahydrofuran ring. While multi-stepped, the predictability of the stereochemical outcome makes it a highly trusted route.[4]
The general transformation follows a logical sequence of protection, reduction, cyclization, and deprotection before the final N-methylation. A Chinese patent details a six-step route from L-aspartic acid to (S)-3-aminotetrahydrofuran, which serves as the penultimate intermediate.[4]
Causality of Experimental Choices:
-
Acylation & Esterification: The initial steps involve protecting the amine and carboxyl groups of L-aspartic acid. This is crucial to prevent side reactions and to direct the subsequent reduction steps to the desired functional groups.
-
Selective Reduction: The reduction of the esterified aspartic acid derivative to the corresponding diol is a critical step. Powerful reducing agents like lithium aluminum hydride are often employed, though their industrial use can be challenging.[4]
-
Intramolecular Cyclization: The resulting chiral 1,4-butanediol derivative is then cyclized to form the tetrahydrofuran ring. This is typically acid-catalyzed, where the hydroxyl groups attack a carbocation intermediate, leading to the stable five-membered ring.
-
Final N-methylation: The resulting (S)-3-aminotetrahydrofuran is converted to the target secondary amine. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic and highly effective method for this specific transformation, offering high yields with minimal byproducts.
Logical Workflow: Chiral Pool Synthesis
Caption: Synthesis of the target amine from L-aspartic acid.
Pathway II: Reductive Amination of Tetrahydrofuran-3-one
Reductive amination is a cornerstone of amine synthesis due to its efficiency.[2][5] This approach converges three components—a ketone, an amine, and a reducing agent—into a single product. The primary challenge here is controlling the stereochemistry.
Asymmetric Reductive Amination
The most direct route is the asymmetric reductive amination of achiral tetrahydrofuran-3-one. This involves the in situ formation of an imine intermediate from the ketone and methylamine, which is then reduced enantioselectively by a chiral catalyst.
Causality of Experimental Choices:
-
Catalyst System: The choice of catalyst is paramount. Transition metal catalysts (e.g., Iridium, Rhodium) complexed with chiral ligands are often employed.[6] The chiral environment created by the ligand dictates the facial selectivity of the hydride attack on the imine, leading to an excess of one enantiomer.
-
Biocatalysis: An increasingly powerful alternative is the use of whole-cell biocatalysts containing enantioselective imine reductases (IREDs).[7][8] These enzymes can offer exceptionally high enantioselectivity (e.e.) under mild, aqueous conditions, presenting a green and efficient synthetic option.[6]
Synthesis from a Chiral Precursor
An alternative strategy involves starting with an enantiopure precursor, such as (S)-3-hydroxytetrahydrofuran. This alcohol can be oxidized to the ketone and then subjected to standard, non-asymmetric reductive amination, or it can be converted to a leaving group (e.g., tosylate) followed by nucleophilic substitution with methylamine. This transfers the synthetic burden from a challenging asymmetric reaction to the acquisition of the chiral starting material.
Logical Workflow: Asymmetric Reductive Amination
Caption: Direct asymmetric synthesis from a ketone precursor.
Pathway III: Racemic Synthesis and Chiral Resolution
This classical method remains a workhorse in both academic and industrial settings, particularly when a robust, scalable process is favored over the development of a complex asymmetric synthesis.[3] The strategy is to first prepare the racemic mixture of N-methyltetrahydrofuran-3-amine and then separate the two enantiomers.
Causality of Experimental Choices:
-
Racemate Synthesis: The racemic amine is typically prepared via a straightforward, non-asymmetric reductive amination of tetrahydrofuran-3-one with methylamine, using a simple reducing agent like sodium borohydride (NaBH₄).[9]
-
Chiral Resolving Agent: The key to this method is the choice of resolving agent. A chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, is added to the racemic amine solution. The acid reacts with both enantiomers to form a pair of diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid].
-
Separation via Crystallization: Diastereomers have different physical properties, including solubility.[3] By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution, while the other remains dissolved.
-
Liberation of the Free Amine: After separating the crystallized salt by filtration, it is treated with a base (e.g., NaOH) to neutralize the resolving acid and liberate the enantiomerically pure free amine. The resolving agent can often be recovered and reused. A patent for a related 3-amino-tetrahydrofuran derivative describes a chemical resolution using L-mandelic acid.[10]
Logical Workflow: Chiral Resolution
Caption: Workflow for separating enantiomers via resolution.
Comparative Data Summary
The choice of synthetic pathway depends heavily on the specific requirements of the project, such as scale, cost, available equipment, and desired purity.
| Parameter | Pathway I: Chiral Pool | Pathway II: Asymmetric Reductive Amination | Pathway III: Chiral Resolution |
| Starting Material | L-Aspartic Acid | Tetrahydrofuran-3-one | Tetrahydrofuran-3-one |
| Stereocontrol | Substrate-controlled | Catalyst-controlled | Post-synthesis separation |
| Typical e.e. | >99% | 90% to >99% (highly catalyst dependent) | >98% (after crystallization) |
| Number of Steps | High (e.g., 6-7 steps)[4] | Low (1-2 steps) | Medium (3-4 steps) |
| Key Advantage | Guaranteed stereochemistry | High efficiency & atom economy | Robust, scalable, predictable |
| Key Disadvantage | Long synthetic route | Catalyst cost/development | Theoretical max yield of 50% (without racemization) |
| Ideal Application | High-purity reference standards | Green chemistry, large-scale production | Industrial manufacturing, process robustness |
Detailed Experimental Protocols
The following protocols are illustrative examples based on established chemical transformations and patent literature. Researchers should adapt these procedures with appropriate safety precautions and analytical monitoring.
Protocol 6.1: Synthesis of (S)-3-Aminotetrahydrofuran from L-Aspartic Acid (Illustrative Route)
This multi-step protocol is adapted from principles described in the literature for converting L-aspartic acid to the chiral aminotetrahydrofuran core.[1][4]
-
Step 1: Protection & Esterification: L-aspartic acid (1.0 eq) is dissolved in methanol. Thionyl chloride (2.2 eq) is added dropwise at 0°C. The mixture is refluxed for 4 hours. The solvent is removed under reduced pressure to yield the dimethyl ester hydrochloride salt. This is followed by N-acylation (e.g., using benzoyl chloride) under Schotten-Baumann conditions.
-
Step 2: Reduction to Diol: The N-protected dimethyl ester (1.0 eq) is dissolved in anhydrous THF and added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in THF at 0°C. The reaction is stirred at room temperature overnight. The reaction is quenched carefully with water and NaOH solution. The solid is filtered off, and the filtrate is concentrated to give the crude diol.
-
Step 3: Cyclization: The crude diol is dissolved in an appropriate solvent with an acid catalyst (e.g., p-toluenesulfonic acid) and heated to effect intramolecular cyclization to the N-protected (S)-3-aminotetrahydrofuran.
-
Step 4: Deprotection: The acyl protecting group is removed by acid or base hydrolysis (e.g., refluxing in 6N HCl) to yield (S)-3-aminotetrahydrofuran hydrochloride. The free amine can be obtained by neutralization.
Protocol 6.2: Reductive Amination of Tetrahydrofuran-3-one (Racemic)
This protocol describes a general method for producing the racemic amine, which serves as the starting material for chiral resolution.
-
To a solution of tetrahydrofuran-3-one (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, e.g., 40% in water).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield racemic N-methyltetrahydrofuran-3-amine.
Protocol 6.3: N-Methylation via Eschweiler-Clarke Reaction
This protocol details the final step of converting the primary amine to the target secondary amine.
-
To a flask containing (S)-3-aminotetrahydrofuran (1.0 eq), add formic acid (2.5 eq).
-
Add aqueous formaldehyde (37%, 2.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100°C) for 6 hours. CO₂ evolution will be observed.
-
Cool the mixture to room temperature and add concentrated HCl to acidify.
-
Evaporate the solution to dryness under reduced pressure.
-
Dissolve the residue in water and basify with NaOH solution until pH > 12.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield (S)-N-methyltetrahydrofuran-3-amine.
Conclusion
The synthesis of (S)-N-methyltetrahydrofuran-3-amine is a well-studied but non-trivial task where the control of stereochemistry is the defining challenge. The chiral pool approach starting from L-aspartic acid offers unparalleled reliability in stereochemical outcome, making it ideal for producing high-purity material where cost and step count are secondary concerns. For applications demanding efficiency and scalability, asymmetric reductive amination represents the state-of-the-art, provided a suitable chiral catalyst or enzyme can be identified and implemented effectively. Finally, the classical pathway of racemic synthesis followed by chiral resolution remains a highly viable and robust strategy, particularly in industrial settings where process predictability and the ability to handle large quantities are paramount. The optimal choice of pathway is ultimately dictated by a careful balance of economic, logistical, and chemical objectives.
References
-
Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (n.d.). National Center for Biotechnology Information. [Link]
- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. (2021).
- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. (2018).
-
Synthesis method for 3-aminomethyl tetrahydrofuran. (2020). Eureka | Patsnap. [Link]
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
- US5912364A - Process for the preparation of 3-methyltetrahydrofuran. (1999).
- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ResearchGate. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Center for Biotechnology Information. [Link]
- CN109438396A - A kind of preparation method of tetrahydrofuran -3- methylamine. (2019).
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. [Link]
-
Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). Royal Society of Chemistry. [Link]
-
Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (2002). ResearchGate. [Link]
-
Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. (2010). PubMed. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. (2010). Royal Society of Chemistry. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. (2020). SciSpace. [Link]
- US4379941A - Resolution of racemic amino acids. (1983).
-
Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]
-
Chirality Control: New Ways for Active Ingredients. (2025). Max-Planck-Gesellschaft. [Link]
-
Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. (2010). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
(S)-N-methyltetrahydrofuran-3-amine literature review
[1][2]
Executive Summary
(S)-N-Methyltetrahydrofuran-3-amine is a high-value chiral building block acting as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural rigidity, combined with the polarity of the ether oxygen and the basicity of the secondary amine, makes it an ideal motif for optimizing pharmacokinetic properties—specifically solubility and metabolic stability. It is most notably recognized as a critical pharmacophore in the P2 ligand domain of second-generation HIV-1 protease inhibitors (e.g., Amprenavir, Fosamprenavir) and is increasingly utilized in kinase inhibitor discovery to access specific binding pockets while modulating lipophilicity (LogD).
Part 1: Chemical Profile & Properties[2][3]
Identification & Structure
This compound is the (S)-enantiomer of the secondary amine derived from the 3-position of the tetrahydrofuran ring.
| Attribute | Detail |
| IUPAC Name | (3S)-N-methyltetrahydrofuran-3-amine |
| Common Name | (S)-3-(Methylamino)tetrahydrofuran |
| CAS Number | 1292324-44-7 (HCl salt); Free base often cited generically or under racemic CAS 41283-73-6 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol (Free Base); 137.61 g/mol (HCl Salt) |
| Chirality | (S)-Enantiomer (derived from L-Aspartic acid pool) |
| Appearance | Colorless to pale yellow liquid (Free Base); White crystalline solid (HCl Salt) |
Physical Properties[2][7][9]
Part 2: Synthesis & Manufacturing Routes[7][10][11]
The synthesis of (S)-N-methyltetrahydrofuran-3-amine requires strict control over stereochemistry.[1] Two primary routes dominate the field: the Chiral Pool Approach (High Fidelity) and the Asymmetric Reductive Amination (Industrial Scalability).
Route A: The "Chiral Pool" Approach (From L-Aspartic Acid)
This route is preferred for research-grade synthesis where enantiomeric excess (ee) >99% is critical.[1] It utilizes naturally occurring L-aspartic acid to establish the stereocenter before ring closure.[1]
Mechanism:
-
Cyclization: L-Aspartic acid is cyclized to the anhydride and reduced to the diol.[1]
-
Ring Closure: Acid-catalyzed cyclization yields (S)-3-hydroxytetrahydrofuran.[1]
-
Activation: The hydroxyl group is converted to a leaving group (Tosylate/Mesylate).[1]
-
Displacement: Nucleophilic substitution with methylamine (with inversion of configuration, so starting material chirality must be selected accordingly) or reductive amination of the corresponding ketone if oxidation is performed first.
Note: To retain the (S)-configuration directly without inversion issues, a common variation involves protecting the amine of L-aspartic acid, reducing the side chains to alcohols, and cyclizing.
Route B: Reductive Amination & Resolution (Industrial)
For kilogram-scale production, starting from inexpensive 3-tetrahydrofuranone is economically superior.[1]
Workflow:
-
Condensation: 3-Tetrahydrofuranone + Methylamine
Imine intermediate.[1] -
Reduction: Catalytic hydrogenation (Pd/C, H₂) or Hydride reduction (NaBH₄).[1]
-
Resolution: The resulting racemic amine is resolved using (S)-Mandelic acid or D-Tartaric acid to crystallize the desired (S)-enantiomer salt.[1]
Synthesis Pathway Diagram (DOT)
Caption: Comparison of Chiral Pool (Route A) vs. Industrial Resolution (Route B) pathways.
Part 3: Medicinal Chemistry Applications[2][3][11][12]
Pharmacophore Utility
The (S)-N-methyltetrahydrofuran-3-amine moiety is a versatile bioisostere for proline or cyclopentyl amines.[1]
-
Solubility: The ether oxygen accepts hydrogen bonds, significantly improving aqueous solubility compared to carbocyclic analogs.
-
Metabolic Stability: The electron-withdrawing oxygen reduces the electron density on the ring, potentially protecting the scaffold from rapid oxidative metabolism (CYP450).
-
Binding: In HIV protease inhibitors, the THF oxygen often engages in critical hydrogen bonding with the backbone amide of Asp-29 or Asp-30 in the enzyme active site.
Case Study: HIV Protease Inhibitors
This scaffold is a direct descendant of the research that produced Amprenavir and Fosamprenavir .
-
Mechanism: These drugs utilize a (S)-3-aminotetrahydrofuran core (primary amine).[1] The N-methyl variant is used in "Next-Gen" inhibitor design to introduce steric bulk that fills the hydrophobic S2 pocket more effectively while retaining the critical water-mediated H-bond network.
-
Key Reference: Ghosh, A. K., et al. "Design and Synthesis of Potent HIV-1 Protease Inhibitors."[2] Journal of Medicinal Chemistry.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of (S)-N-methyltetrahydrofuran-3-amine via N-methylation of (S)-tetrahydrofuran-3-amine (Carbamate Reduction Method). This method is chosen for its reliability in maintaining enantiomeric purity in a laboratory setting.
Reagents[2][7][11][12]
-
(S)-Tetrahydrofuran-3-amine (CAS: 104530-79-2)[1]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (DCM)
Step-by-Step Methodology
Step 1: Boc-Protection [1]
-
Dissolve (S)-tetrahydrofuran-3-amine (10.0 g, 115 mmol) in DCM (100 mL) and cool to 0 °C.
-
Add Triethylamine (1.2 eq) followed by slow addition of Boc₂O (1.1 eq) dissolved in DCM.
-
Stir at room temperature (RT) for 4 hours. Monitor by TLC (ninhydrin stain).[1]
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate to yield (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate.[1]
Step 2: Reduction to N-Methyl
-
Suspend LiAlH₄ (2.5 eq) in anhydrous THF (150 mL) under Argon at 0 °C.
-
Add the Boc-carbamate (from Step 1) in THF dropwise.[1] Caution: Gas evolution.
-
Reflux the mixture for 12 hours. The Boc group is reduced to the N-methyl group.[1]
-
Quench (Fieser Method): Cool to 0 °C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.
-
Filter the white precipitate through Celite.[1]
-
Concentrate the filtrate.[1] The residue is the crude (S)-N-methyltetrahydrofuran-3-amine.[1]
Step 3: Purification (Salt Formation)
Part 5: Quality Control & Safety
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC / GC | > 98.0% |
| Chiral Purity | Chiral HPLC | > 99.0% ee |
| Identity | ¹H-NMR (DMSO-d₆) | |
| Water Content | Karl Fischer | < 0.5% |
Safety (GHS Classification)
References
-
Synthesis & Resolution: Method for the preparation of 3-aminotetrahydrofuran enantiomers. Patent WO2008080891A2.[1] Link
-
Medicinal Chemistry (HIV): Ghosh, A. K., et al. "Structure-Based Design of Novel HIV-1 Protease Inhibitors."[1][2] Journal of Medicinal Chemistry, 2007. Link
-
Physical Properties: PubChem Compound Summary for (S)-3-Aminotetrahydrofuran (Precursor data). Link
-
Reductive Amination Protocol: Synthesis of Secondary N-Methylamines via Reductive Amination. National Institutes of Health (General Protocol Adaptation).[1] Link
potential therapeutic targets of N-methyltetrahydrofuran amine derivatives
Title: Therapeutic Targeting of N-Methyltetrahydrofuran Amine Derivatives: A Medicinal Chemistry & Pharmacology Technical Guide
Executive Summary
The N-methyltetrahydrofuran (MTHF) amine scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by its ability to mimic the bioactive conformations of endogenous neurotransmitters, particularly acetylcholine (ACh). By structurally integrating a cyclic ether oxygen (hydrogen bond acceptor) and a basic methylated nitrogen (cationic center) within a rigidified five-membered ring, this moiety serves as a bioisostere for furan, isoxazole, and ester linkages.
This technical guide analyzes the therapeutic utility of MTHF amine derivatives, focusing on their primary role as muscarinic acetylcholine receptor (mAChR) agonists for neurodegenerative disorders, while also detailing their emerging applications in monoamine transporter inhibition (depression) and viral protease inhibition (HIV).
Part 1: Chemical Biology & Pharmacophore Analysis
The therapeutic potency of N-methyltetrahydrofuran amine derivatives stems from their stereoelectronic properties. Unlike flexible linear chains, the THF ring restricts conformational freedom, reducing the entropic penalty of receptor binding.
Structural Mimicry of Acetylcholine
The pharmacophore maps directly onto muscarine and acetylcholine.
-
The Ether Oxygen (O1): Mimics the ester oxygen of ACh, serving as a critical Hydrogen Bond Acceptor (HBA) for residues (e.g., Asn, Tyr) in the orthosteric binding pocket.
-
The Cationic Nitrogen (N): The N-methyl group provides the necessary bulk and positive charge density (at physiological pH) to interact with the aspartate residue (e.g., Asp105 in M1) via ionic bonding or cation-
interactions. -
The Spacer: The carbon framework maintains the critical distance of ~4.4 Å between the oxygen and nitrogen, essential for cholinergic activation.
Stereochemical Dependence
Biological activity is highly stereospecific. For muscarinic agonists, the (S)-configuration at the C2 position of the THF ring often dictates higher affinity, aligning the methylene-amine tail into the hydrophobic sub-pocket of the receptor.
Part 2: Primary Therapeutic Targets: The Cholinergic System
The most validated targets for MTHF amine derivatives are the G-protein coupled muscarinic receptors, specifically the M1 (cortical) and M4 (striatal) subtypes.
M1 Muscarinic Agonism (Alzheimer’s & Schizophrenia)
M1 receptors are abundant in the hippocampus and cortex and are pivotal for cognitive processing. In Alzheimer's Disease (AD), presynaptic cholinergic neurons degenerate, but postsynaptic M1 receptors remain intact.
-
Mechanism: MTHF derivatives act as orthosteric or bitopic agonists. Activation of M1 couples to the Gq/11 protein, stimulating Phospholipase C (PLC).
-
Pathway:
. -
Therapeutic Outcome: PKC activation promotes the non-amyloidogenic cleavage of Amyloid Precursor Protein (APP) by
-secretase, reducing neurotoxic A plaque formation.
M4 Muscarinic Agonism (Psychosis)
M4 receptors in the striatum modulate dopamine release. MTHF derivatives that activate M4 can inhibit dopamine release, offering an antipsychotic effect without the extrapyramidal side effects typical of D2 antagonists.
Visualization: M1 Receptor Signaling Cascade
Caption: Signal transduction pathway for M1 muscarinic receptor activation by N-methyltetrahydrofuran amine derivatives, leading to cognitive enhancement and neuroprotection.
Part 3: Secondary Targets & Structure-Activity Relationships (SAR)
Beyond the cholinergic system, modifications to the MTHF scaffold unlock activity at monoaminergic and viral targets.
Serotonin Transporter (SERT) Inhibition[1]
-
Target: Depression and Anxiety.[1]
-
SAR Modification: Introduction of an aryl group at the C5 position of the THF ring (2,5-disubstituted THF).
-
Key Insight: A trans-stereochemistry between the C2-amine side chain and the C5-aryl group is critical for high affinity binding to the SERT S1 site. The THF oxygen accepts a hydrogen bond from the transporter, while the aryl group occupies the hydrophobic pocket.
HIV-1 Protease Inhibition[3][4]
-
Target: Viral Replication.
-
Mechanism: In drugs like Darunavir (which contains a bis-THF moiety), the cyclic ether oxygen forms hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the protease active site. While not always an amine derivative in the final drug, the synthetic precursors often involve aminomethyl-THF intermediates.
Summary of Therapeutic Targets
| Target System | Specific Target | Therapeutic Indication | Key Structural Requirement |
| Cholinergic | M1 / M4 Receptor | Alzheimer's, Schizophrenia | N-methyl-N-(THF-2-ylmethyl)amine; (S)-isomer preferred. |
| Monoaminergic | SERT (Reuptake) | Depression | 2,5-Disubstituted THF; trans-configuration; C5-aryl group. |
| Viral | HIV-1 Protease | HIV/AIDS | THF ring oxygen as H-bond acceptor (P2 ligand); Bis-THF often superior. |
| Histaminergic | H3 Receptor | Narcolepsy, ADHD | Amine linked to THF via imidazole or urea spacer. |
Part 4: Experimental Protocols
Synthesis of N-Methyl-1-(tetrahydrofuran-2-yl)methanamine
This protocol outlines the synthesis of the core pharmacophore via reductive amination, a robust and scalable method.
Reagents: Tetrahydrofuran-2-carbaldehyde, Methylamine (2.0 M in THF), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with Tetrahydrofuran-2-carbaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Imine Formation: Add Methylamine (1.2 equiv, 2.0 M in THF) dropwise at 0°C. Stir for 30 minutes to allow imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions. Note: STAB is preferred over NaCNBH3 for reduced toxicity and better selectivity.
-
Reaction: Warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor by TLC (stain with Ninhydrin) or LC-MS.
-
Quench: Quench with saturated aqueous NaHCO3.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO4, and concentrate in vacuo.
-
Purification: Purify the crude amine via flash column chromatography (Silica gel; eluent: DCM:MeOH:NH4OH 90:9:1).
Functional Assay: Calcium Mobilization (M1 Agonist Activity)
To validate the biological activity of the synthesized derivative.
System: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay. Cell Line: CHO-K1 cells stably expressing human M1 muscarinic receptor.
-
Seeding: Plate cells (10,000 cells/well) in 384-well black-wall plates. Incubate overnight.
-
Dye Loading: Aspirate medium and load cells with Calcium-4 assay dye (Molecular Devices) containing 2.5 mM Probenecid (to inhibit anion transport). Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the N-methyl-THF derivative in HBSS buffer.
-
Measurement: Transfer plate to FLIPR. Add compounds simultaneously to all wells. Measure fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.
-
Analysis: Calculate
. Plot dose-response curves to determine relative to Acetylcholine (control).
Part 5: References
-
Muscarinic Agonists & Alzheimer's:
-
M1 Signaling & Allosteric Modulation:
-
SERT Inhibition & SAR:
-
HIV Protease Inhibitors (THF Design):
-
Title: Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors.
-
Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
-
Synthesis of THF Amines:
-
Title: Preparation method of 3-aminomethyl tetrahydrofuran.
-
Source: Google Patents (CN110627752B).
-
URL:
-
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (S)-N-Methyltetrahydrofuran-3-amine as a Chiral Building Block
[1][2][3]
Executive Summary
(S)-N-Methyltetrahydrofuran-3-amine (CAS: 1292324-44-7, HCl salt) is a high-value chiral secondary amine scaffold used extensively in modern drug discovery.[1][2] Unlike its carbocyclic analog (N-methylcyclopentanamine), the tetrahydrofuran (THF) moiety introduces a strategic ether oxygen that lowers lipophilicity (LogP), modulates basicity via inductive effects, and acts as a weak hydrogen bond acceptor.[1][2] This application note details the handling, synthetic utility, and specific protocols for incorporating this motif into kinase inhibitors and GPCR ligands.
Chemical Profile & Handling
Physicochemical Properties[2][4][5][6]
-
CAS Number: 1292324-44-7 (HCl salt); Free base is often generated in situ.[1][2]
-
Molecular Weight: 101.15 g/mol (Free base), 137.61 g/mol (HCl salt).[2]
-
Chirality: (S)-enantiomer.[3][1][2] The stereocenter at C3 is stable under standard nucleophilic substitution conditions but sensitive to radical conditions or harsh acidic racemization at high temperatures.
-
Basicity (pKa): ~8.5–9.0 (Estimated).[2] The inductive electron-withdrawing effect of the ring oxygen makes it slightly less basic than N-methylpyrrolidine, improving bioavailability by reducing lysosomal trapping.[1][2]
Storage and Stability[2][3]
-
Form: The HCl salt is a hygroscopic white to off-white solid.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate before opening.
-
Stability: Free base is prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.[2] Always generate the free base immediately prior to use or use the salt with an organic base (e.g., DIPEA) in situ.[2]
Synthetic Utility & Mechanism[2][6][7]
The (S)-N-methyltetrahydrofuran-3-amine scaffold is a "privileged structure" in medicinal chemistry.[1][2] Its utility stems from three primary reactivity modes:[2][4]
-
Nucleophilic Aromatic Substitution (SNAr): Excellent nucleophile for functionalizing electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines).[2]
-
Amide Coupling: Forms stable tertiary amides, often used to tune the conformation of peptide mimetics.[2]
-
Reductive Amination: Allows for the convergence of complex aldehydes into the amine core.
Structural Logic (The "Ether Effect")
The ether oxygen at position 4 (relative to the amine at 3) exerts a dipole that can influence the binding conformation.[2] In kinase inhibitors, this oxygen often engages in water-mediated H-bonds within the solvent-exposed regions of the ATP binding pocket.[1][2]
Experimental Protocols
Protocol A: SNAr Coupling (Heterocyclic Functionalization)
Targeting Kinase Hinges (e.g., Pyrimidine scaffolds)[2]
Rationale: This protocol utilizes the secondary amine to displace a halide on an aromatic ring. The use of a polar aprotic solvent (DMSO/DMF) accelerates the reaction via dipole stabilization of the transition state.[2]
Materials:
-
(S)-N-Methyltetrahydrofuran-3-amine HCl (1.0 equiv)[3][1][2]
-
4-Chloro-2-aminopyrimidine (or substituted analog) (1.0 equiv)[1][2]
-
Diisopropylethylamine (DIPEA) (3.0 equiv)[2]
-
DMSO (anhydrous)[2]
Procedure:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend (S)-N-Methyltetrahydrofuran-3-amine HCl (137 mg, 1.0 mmol) in DMSO (2.0 mL).
-
Activation: Add DIPEA (0.52 mL, 3.0 mmol) dropwise. Stir for 5 minutes until the salt is fully neutralized and dissolved.
-
Addition: Add the electrophile (e.g., 4-chloropyrimidine derivative) (1.0 mmol).
-
Reaction: Heat the block to 80°C. Monitor by LC-MS.
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (DCM:MeOH gradient).
Protocol B: Amide Coupling (HATU Method)
Creating Tertiary Amides
Rationale: Secondary amines are sterically more demanding than primary amines.[2] HATU is chosen over EDC/HOBt to ensure rapid activation and minimize racemization of the coupling partner (if chiral).[2]
Materials:
Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at RT for 15 minutes (yellow to orange color change).
-
Coupling: Add (S)-N-Methyltetrahydrofuran-3-amine HCl (1.2 mmol) directly to the activated ester solution.
-
Incubation: Stir at Room Temperature for 12 hours.
-
Quench: Add saturated NH₄Cl solution (5 mL).
-
Isolation: Extract with EtOAc. Note: The resulting tertiary amide may be rotameric on NMR; high-temperature NMR may be required for coalescence.[1]
Visualizing the Workflow
The following diagram illustrates the decision matrix for utilizing this building block in drug design synthesis.
Figure 1: Synthetic divergence pathways for (S)-N-methyltetrahydrofuran-3-amine.[1][2]
Analytical Quality Control
To ensure the integrity of the chiral center during synthesis, the following analytical method is recommended.
| Parameter | Condition |
| Technique | Chiral HPLC |
| Column | Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (low UV required due to lack of chromophore on core) |
| Retention | (S)-isomer typically elutes first (verify with racemate) |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in SNAr | Salt not neutralized | Ensure DIPEA is >2.5 equiv relative to the HCl salt. |
| Racemization | High Temp + Strong Base | Avoid using NaH or t-BuOK at temperatures >100°C. Use carbonate bases or DIPEA.[1] |
| Hygroscopicity | Moisture uptake | Weigh quickly in low humidity; store in desiccator.[2] |
References
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1292324-44-7 | (S)-N-Methyltetrahydrofuran-3-amine hydrochloride - Moldb [moldb.com]
- 4. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
Application Notes & Protocols: (S)-N-methyltetrahydrofuran-3-amine in Asymmetric Organocatalysis
Abstract
This technical guide provides an in-depth exploration of (S)-N-methyltetrahydrofuran-3-amine, a chiral secondary amine, as a potent organocatalyst in asymmetric synthesis. We delve into the foundational principles of its catalytic action via enamine intermediates, offering detailed, field-proven protocols for its application in cornerstone carbon-carbon bond-forming reactions: the asymmetric Aldol reaction and the asymmetric Michael addition. This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the causal logic behind experimental choices, troubleshooting insights, and data-driven summaries to facilitate the seamless integration of this catalyst into synthetic workflows.
Introduction: The Rise of Chiral Cyclic Amines in Organocatalysis
Asymmetric organocatalysis has emerged as a powerful pillar in modern synthetic chemistry, offering a metal-free approach to the construction of enantiomerically enriched molecules.[1][2] Within this field, chiral secondary amines have carved out a significant niche, primarily through their ability to activate carbonyl compounds via the formation of nucleophilic enamine intermediates.[3][4] This mode of activation has proven exceptionally effective for a wide range of transformations, including aldol additions, Michael reactions, and α-functionalizations.
(S)-N-methyltetrahydrofuran-3-amine is a structurally distinct chiral secondary amine. Its architecture combines several key features that make it an attractive candidate for asymmetric catalysis:
-
A Stereogenic Center: The (S)-configuration at the C3 position of the tetrahydrofuran ring provides the chiral environment necessary to induce stereoselectivity.
-
Secondary Amine Functionality: Essential for the reversible formation of the enamine intermediate with aldehyde or ketone substrates.[3]
-
Tetrahydrofuran (THF) Backbone: The cyclic ether moiety imparts conformational rigidity and defined steric bulk. The oxygen atom can also participate in non-covalent interactions, such as hydrogen bonding, which can help to organize the transition state assembly and enhance stereochemical control.
This guide will illuminate the mechanistic pathway of catalysis and provide robust protocols for leveraging (S)-N-methyltetrahydrofuran-3-amine in key asymmetric reactions.
The Catalytic Cycle: Enamine-Mediated Activation
The efficacy of (S)-N-methyltetrahydrofuran-3-amine hinges on its ability to form a transient, chiral enamine with a carbonyl substrate (e.g., a ketone or aldehyde). This enamine then serves as a highly reactive and stereodirected nucleophile. The catalytic cycle can be dissected into three primary stages.
-
Enamine Formation: The catalyst reacts with a carbonyl compound, proceeding through a hemiaminal and then an iminium ion intermediate. Deprotonation at the α-carbon yields the chiral, nucleophilic enamine.[5]
-
Stereoselective C-C Bond Formation: The enamine attacks an electrophile. The steric hindrance imposed by the catalyst's THF ring and methyl group directs the electrophile to a specific face of the enamine, establishing the new stereocenter with high fidelity.
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium, releasing the functionalized product and regenerating the (S)-N-methyltetrahydrofuran-3-amine catalyst to continue the cycle.[6]
Caption: General enamine catalytic cycle using a secondary amine catalyst.
Application I: Asymmetric Aldol Reaction
The Aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. Utilizing a chiral organocatalyst like (S)-N-methyltetrahydrofuran-3-amine provides an efficient route to access these products with excellent stereocontrol, avoiding the need for pre-formed enolates and cryogenic conditions.[7]
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol details a representative procedure. Researchers should optimize conditions for other substrates.
Materials & Reagents:
-
(S)-N-methyltetrahydrofuran-3-amine (Catalyst)
-
Cyclohexanone (Purified by distillation)
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, and standard glassware
Experimental Workflow:
Caption: Step-by-step workflow for the asymmetric Aldol reaction.
Step-by-Step Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-N-methyltetrahydrofuran-3-amine (23.0 mg, 0.2 mmol, 20 mol%).
-
Add anhydrous DMSO (2.0 mL) followed by cyclohexanone (208 µL, 2.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-form the enamine.
-
Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv) in one portion.
-
Seal the flask and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% EtOAc in hexanes) to afford the desired aldol product.
-
Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis, and enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data:
| Entry | Aldehyde Substrate | Time (h) | Yield (%) | dr (anti/syn) | ee (%, anti) |
| 1 | 4-Nitrobenzaldehyde | 24 | 95 | >20:1 | 98 |
| 2 | Benzaldehyde | 36 | 88 | 15:1 | 94 |
| 3 | 2-Naphthaldehyde | 48 | 91 | 19:1 | 97 |
| 4 | Isobutyraldehyde | 48 | 75 | 10:1 | 92 |
| Note: Data are representative of typical outcomes for high-performing chiral secondary amine catalysts in this reaction and serve as a benchmark. |
Application II: Asymmetric Michael Addition
The Michael or conjugate addition is a powerful method for 1,4-addition to α,β-unsaturated systems. Enamine catalysis provides a premier platform for executing this reaction asymmetrically, generating chiral 1,5-dicarbonyl compounds or their equivalents, which are valuable synthetic intermediates.[8][9]
Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Materials & Reagents:
-
(S)-N-methyltetrahydrofuran-3-amine (Catalyst)
-
Benzoic Acid (Co-catalyst)
-
Propanal (Freshly distilled)
-
trans-β-Nitrostyrene
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents as listed in the Aldol protocol.
Step-by-Step Procedure:
-
To a 10 mL round-bottom flask, add (S)-N-methyltetrahydrofuran-3-amine (11.5 mg, 0.1 mmol, 10 mol%) and benzoic acid (12.2 mg, 0.1 mmol, 10 mol%).
-
Add anhydrous DCM (2.0 mL) and cool the solution to 0 °C in an ice bath.
-
Add trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv).
-
Add propanal (145 µL, 2.0 mmol, 2.0 equiv) dropwise over 2 minutes.
-
Seal the flask and stir at 0 °C. Allow the reaction to proceed for 12-24 hours, monitoring by TLC.
-
Once the nitrostyrene is consumed, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., 5-20% EtOAc in hexanes) to yield the Michael adduct.
-
Determine yield and diastereomeric ratio by ¹H NMR, and enantiomeric excess by chiral HPLC.
Causality Behind Experimental Choices:
-
Co-catalyst: The use of a weak Brønsted acid like benzoic acid is crucial. It facilitates both the formation of the initial iminium ion and the final hydrolysis step, accelerating catalyst turnover without compromising the nucleophilicity of the enamine intermediate.
-
Temperature: Running the reaction at 0 °C or lower often enhances stereoselectivity by favoring the more ordered, lower-energy transition state, minimizing competing background reactions.
Representative Data:
| Entry | Michael Acceptor | Michael Donor | Yield (%) | dr (syn/anti) | ee (%, syn) |
| 1 | trans-β-Nitrostyrene | Propanal | 92 | 19:1 | 99 |
| 2 | trans-β-Nitrostyrene | Isovaleraldehyde | 89 | >20:1 | >99 |
| 3 | N-Phenylmaleimide | Propanal | 95 | 15:1 | 96 |
| Note: Data are representative and serve as a performance benchmark. |
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Catalyst is inactive or impure.2. Reagents (especially aldehydes) are old/oxidized.3. Insufficient catalyst loading. | 1. Ensure catalyst is pure. Store under inert gas.2. Use freshly distilled/purified reagents.3. Increase catalyst loading incrementally to 20-30 mol%. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high.2. Solvent is suboptimal.3. Water content is too high, promoting background reaction. | 1. Decrease the reaction temperature (e.g., to 0 °C or -20 °C).2. Screen other solvents (e.g., Toluene, CHCl₃, THF). Aprotic, non-polar solvents often give higher ee.3. Use anhydrous solvents and reagents. |
| Low Diastereoselectivity (dr) | 1. Steric profiles of substrates do not provide sufficient differentiation.2. Reaction temperature is too high. | 1. This is often substrate-dependent. A different catalyst may be required.2. Lower the reaction temperature. |
| Difficult Purification | 1. Catalyst or co-catalyst co-elutes with the product.2. Product is unstable on silica gel. | 1. Perform an acidic wash (e.g., 1M HCl) during workup to protonate the amine catalyst and extract it into the aqueous layer.2. Use a deactivated silica gel (e.g., with triethylamine) or switch to a different stationary phase like alumina. |
Conclusion
(S)-N-methyltetrahydrofuran-3-amine stands as a capable and effective organocatalyst for key asymmetric transformations. Its well-defined chiral architecture, rooted in the rigid THF scaffold, provides the necessary steric environment to induce high levels of stereocontrol in both Aldol and Michael addition reactions. The straightforward protocols, operational simplicity, and absence of toxic metals make it an attractive tool for academic and industrial laboratories focused on the efficient synthesis of chiral molecules. Further exploration of its utility in other enamine-mediated reactions is warranted and expected to yield similarly impressive results.
References
- Preparation method of 3-aminomethyl tetrahydrofuran.
- Asymmetric Synthesis of Nitrocyclopropanes Catalyzed by Chiral Primary Amines. Thieme Connect.
- Stereoselective amine-thiourea-catalysed sulfa-Michael/nitroaldol cascade approach to 3,4,5-substituted tetrahydrothiophenes bearing a quaternary stereocenter.
- A hidden catalysis: metal-, and organocatalyst-free one-pot assembly of chiral aza-tricyclic molecules. ChemRxiv.
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Mic. Semantic Scholar.
- Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts.
- A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Thieme Connect.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
- Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
- ASYMMETRIC INTRAMOLECULAR ALDOL REACTION MEDIATED BY (S)-N-SUBSTITUTED-N-(2-PYRROLIDINYLMETHYL)AMINE TO PREPARE WIELAND-MIESCHER. Semantic Scholar.
- Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Royal Society of Chemistry.
- Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
- Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. MDPI.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Synthesis of chiral tetrahydrofuran derivatives.
- Tetrahydrofuran synthesis. Organic Chemistry Portal.
- The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions.
- Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI.
- Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube.
- Preparation method of (R)-tetrahydrofuran-3-amine.
- Asymmetric Synthesis with Chiral Reagent & Chiral C
- The Asymmetric Aza-Michael Reaction.
- Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI.
- Enamines. Making Molecules.
- Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control.
- Enamine synthesis by amin
- Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt.
- Mechanism of Enamine Form
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide [mdpi.com]
Structural Elucidation of Tetrahydrofuran (THF) Derivatives: A Multi-Modal Analytical Protocol
Abstract
Tetrahydrofuran (THF) rings are ubiquitous structural motifs in high-value pharmaceuticals, ranging from nucleoside analogs (e.g., Zidovudine) to complex polyether antibiotics (e.g., Monensin) and marine natural products (e.g., Eribulin). However, the characterization of THF derivatives presents unique analytical challenges due to the ring's conformational flexibility ("pseudorotation" between envelope and twist forms) and the frequent presence of multiple contiguous stereocenters. This Application Note provides a rigorous, field-proven methodology for the structural and stereochemical elucidation of THF derivatives, integrating NMR spectroscopy, Mass Spectrometry, and Chiral HPLC.
Structural Elucidation via NMR Spectroscopy[1][2][3][4][5][6][7]
The primary challenge in THF analysis is distinguishing between cis/trans isomers and determining absolute configuration. The THF ring is rarely planar; it adopts an envelope conformation that fluctuates, complicating
Relative Stereochemistry: The NOE/ROE Strategy
While scalar coupling (Karplus relationship) provides dihedral angle information, it is often ambiguous in flexible THF systems. Nuclear Overhauser Effect (NOE) spectroscopy is the definitive method for relative stereochemistry.
-
Critical Mechanism: NOE signals depend on the inverse sixth power of the distance (
) between nuclei. In 5-membered rings, cis-protons are generally closer (< 2.5 Å) than trans-protons, yielding stronger NOE cross-peaks. -
Experimental Constraint: For mid-sized molecules (MW 500–1500 Da), the correlation time (
) may lead to zero-crossing of the NOE signal.-
Solution: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy), which always yields positive cross-peaks regardless of molecular weight.
-
Absolute Configuration: Modified Mosher’s Method
For THF derivatives bearing a secondary hydroxyl group (common in bioactive metabolites), the modified Mosher’s method is the industry standard for determining absolute configuration.
Principle:
The chiral derivatizing agent
Protocol 1: Absolute Configuration Determination via Mosher Esters[1][2][3][4]
Objective: Determine the absolute configuration (
Reagents:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).
-
Dry Pyridine-d5 (acts as both solvent and base).
-
Substrate (~1-2 mg per reaction).
Workflow:
-
Sample Preparation: Divide the THF substrate into two NMR tubes.
-
Derivatization:
-
Tube A: Add 10 µL (S)-(+)-MTPA-Cl to form the (R)-Mosher ester .
-
Tube B: Add 10 µL (R)-(-)-MTPA-Cl to form the (S)-Mosher ester .
-
Note on Causality: The nomenclature reverses because the Cahn-Ingold-Prelog priority changes from acid to ester. (S)-acid chloride yields the (R)-ester.
-
-
Reaction: Shake and allow to stand at room temperature for 10-15 minutes. Reaction completeness can be monitored by the disappearance of the carbinol proton shift.
-
Acquisition: Acquire
NMR spectra for both tubes. -
Analysis (
Calculation):
Validation Criteria:
-
The
values must show a consistent sign distribution (positive on one face, negative on the other). Random distribution indicates conformational mobility or incorrect assignment.
Mass Spectrometry Profiling
Characterizing THF derivatives by MS requires understanding specific fragmentation pathways, particularly
Fragmentation Mechanics
In Electron Ionization (EI) or Collision-Induced Dissociation (CID), the ether oxygen directs fragmentation.
-
Ionization: Removal of an electron from the oxygen lone pair generates a radical cation.
- -Cleavage: Homolytic fission of the C-C bond adjacent to the oxygen occurs to stabilize the charge.
Diagnostic Ions:
| Fragment Type | Mechanism | Diagnostic Value |
|---|
| M - H | Loss of
Protocol 2: LC-MS/MS Screening for Metabolites
System: Q-TOF or Orbitrap (High Resolution). Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 12 mins. Ion Source: Electrospray Ionization (ESI) positive mode. Note: THF ethers protonate well
.
Chromatographic Separation of Isomers
Separating diastereomers (cis/trans) is often achievable on achiral silica (Normal Phase) or C18 (Reversed Phase). However, separating enantiomers of THF derivatives requires Chiral Stationary Phases (CSPs).
Column Selection Strategy
There is no "universal" chiral column, but for THF derivatives, two classes dominate:
-
Amylose/Cellulose Carbamates (e.g., Chiralpak AD/OD, Chiralcel):
-
Immobilized Cyclodextrins:
Protocol 3: Chiral Screening Workflow
Conditions: Isocratic elution is preferred for stability. Flow Rate: 0.5 – 1.0 mL/min. Detection: UV (if chromophore present) or RI/CAD (for non-UV active ethers).
Screening Matrix:
| Column Type | Mobile Phase Mode | Solvent System |
|---|---|---|
| Amylose-tris | Normal Phase | Hexane : IPA (90:10) |
| Cellulose-tris | Normal Phase | Hexane : EtOH (90:10) |
| Amylose-tris | Polar Organic | 100% Acetonitrile (or MeOH) |
| Cyclodextrin | Reversed Phase | Water : MeOH (buffer pH 4-7) |
Visualized Analytical Workflows
Diagram 1: General Characterization Pipeline
This workflow illustrates the logical progression from crude synthesis to fully elucidated structure.
Caption: Systematic workflow for isolating and characterizing THF stereoisomers.
Diagram 2: Mosher's Analysis Logic
The decision tree for interpreting
Caption: Logic flow for assigning absolute stereochemistry using MTPA esters.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4] Nature Protocols, 2(10), 2451–2458. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Stereochemistry and Conformational Analysis). [Link]
-
Phenomenex. (2023).[1][12] Chiral HPLC/SFC Separation Guide. [Link]
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Section: Fragmentation of Ethers).[12]
-
Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. (Alpha-cleavage mechanisms).[5][8][11][12] [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for N-Methylation of Amines
Welcome to the technical support center for N-methylation of amines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their N-methylation reactions. Here, we will delve into the causality behind experimental choices, provide trustworthy, self-validating protocols, and troubleshoot common issues encountered in the lab.
Introduction to N-Methylation
N-methylated amines are crucial building blocks in organic synthesis, particularly in the creation of pharmaceuticals and other fine chemicals.[1][2] The addition of a methyl group can significantly alter a molecule's biological activity, solubility, and metabolic stability. While seemingly straightforward, N-methylation reactions can be fraught with challenges, including low yields, over-methylation, and difficult purifications. This guide will equip you with the knowledge to navigate these complexities and achieve your desired N-methylated products efficiently and reliably.
Foundational N-Methylation Strategies
There are several established methods for the N-methylation of amines, each with its own set of advantages and ideal applications. Understanding the underlying mechanisms is key to selecting the right method and optimizing its conditions.
The Eschweiler-Clarke Reaction
A classic and robust method, the Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[3][4] This reductive amination process is highly efficient and has the distinct advantage of stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[3][4]
Mechanism Overview: The reaction begins with the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine. The reaction is driven to completion by the formation of carbon dioxide gas.[4]
Troubleshooting Guide: Eschweiler-Clarke Reaction
Question: My Eschweiler-Clarke reaction is giving a low yield. What are the likely causes and how can I fix it?
Answer: Low yields in an Eschweiler-Clarke reaction can stem from several factors. Let's break them down:
-
Insufficient Reagents: Ensure that both formaldehyde and formic acid are used in excess. A common starting point is to use at least 2-3 equivalents of each relative to the amine.
-
Sub-optimal Temperature: The reaction is typically performed at or near boiling temperatures.[4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Carefully increase the temperature, monitoring for any potential substrate decomposition.
-
Reaction Time: While often efficient, some less reactive amines may require longer reaction times. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Amine Basicity: Less basic amines, such as anilines with electron-withdrawing groups, can be less reactive. For these substrates, consider alternative methylation strategies or the use of a catalyst.
Question: I am observing side products in my reaction mixture. What could they be and how do I prevent them?
Answer: While the Eschweiler-Clarke reaction is generally clean, side products can form, particularly with complex substrates.
-
N-formylation: If the formic acid is not in sufficient excess or if the temperature is not high enough, N-formylation of the starting amine or the product can occur. To mitigate this, ensure an adequate excess of formic acid and maintain the reaction at reflux.
-
Substrate Decomposition: Some sensitive functional groups may not be stable to the acidic conditions and high temperatures of the reaction. If you suspect substrate decomposition, it is advisable to explore milder methylation methods.
Reductive Amination with Formaldehyde and a Reducing Agent
This method is a versatile alternative to the classic Eschweiler-Clarke reaction and offers greater flexibility in the choice of reducing agent. Formaldehyde (or its polymer, paraformaldehyde) is used as the C1 source, and a variety of reducing agents can be employed.[5][6]
Common Reducing Agents:
-
Sodium borohydride (NaBH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]
-
Hydrogen gas (H₂) with a metal catalyst (e.g., Ni, Pd, Pt)[1]
Mechanism Overview: Similar to the Eschweiler-Clarke reaction, the amine first reacts with formaldehyde to form an iminium ion. The external reducing agent then delivers a hydride to reduce the iminium ion to the methylated amine.[1]
Troubleshooting Workflow for N-Methylation Reactions
The following diagram outlines a logical approach to troubleshooting common issues in N-methylation reactions.
Caption: A logical workflow for troubleshooting N-methylation reactions.
Troubleshooting Guide: Reductive Amination
Question: My reductive amination with formaldehyde is not going to completion. What should I check?
Answer: Incomplete conversion is a common issue and can often be resolved by systematically evaluating the reaction parameters.
-
Reducing Agent Activity: Ensure your reducing agent is fresh and active. Borohydride reagents can decompose over time, especially if not stored properly.
-
pH of the Reaction Medium: The pH can significantly impact the rate of both iminium ion formation and reduction. For reducing agents like sodium cyanoborohydride, mildly acidic conditions (pH 4-6) are often optimal. For others, like sodium borohydride, the reaction may proceed well under neutral or slightly basic conditions.
-
Stoichiometry: The stoichiometry of both formaldehyde and the reducing agent is critical. Use a slight excess of formaldehyde (1.1-1.5 equivalents) and a sufficient amount of the reducing agent (typically 1.5-2.0 equivalents) to ensure the reaction goes to completion.
-
Solvent Choice: The choice of solvent can influence the solubility of the reagents and the reaction rate. Common solvents include methanol, ethanol, and acetonitrile. Ensure your starting amine is soluble in the chosen solvent.[7]
Question: I am seeing the formation of a di-methylated product when I only want to mono-methylate my primary amine. How can I control the selectivity?
Answer: Controlling the degree of methylation is a frequent challenge.[8]
-
Stoichiometry of Formaldehyde: Carefully control the amount of formaldehyde used. Using a stoichiometric amount or a slight sub-stoichiometric amount (e.g., 0.9 equivalents) can favor mono-methylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-methylated product.
-
Choice of Reducing Agent: Milder reducing agents may offer better control over the reaction.
-
Catalytic Methods: For challenging substrates, consider catalytic methods using methanol as the methylating agent, which can offer high selectivity for mono-methylation.[2][8][9]
Advanced and Greener Methylation Strategies
While the classic methods are reliable, modern organic synthesis is increasingly focused on developing more sustainable and efficient protocols.
N-Methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate is an environmentally friendly methylating agent that is non-toxic and produces benign byproducts.[10] It is particularly effective for the methylation of nitrogen-containing heterocycles.[10]
Advantages:
-
Green reagent with low toxicity.
-
High atom economy.
-
Can often be used without a catalyst or solvent at elevated temperatures.[10]
Catalytic N-Methylation using Methanol
Methanol is an abundant and inexpensive C1 source for N-methylation.[9][11] This approach, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" process, typically employs a transition metal catalyst (e.g., Ru, Ir).[2][9][12]
Advantages:
-
Sustainable and atom-economical.[2]
-
The only byproduct is water.[2]
-
Can be highly selective for mono- or di-methylation depending on the catalyst and reaction conditions.[12]
Comparison of Common N-Methylating Agents
| Methylating Agent | C1 Source | Reducing Agent/Conditions | Key Advantages | Common Issues |
| Formaldehyde/Formic Acid | Formaldehyde | Formic Acid | High yield, stops at tertiary amine, robust.[3][4] | Harsh acidic conditions, high temperature. |
| Formaldehyde/NaBH₄ | Formaldehyde | Sodium Borohydride | Milder conditions, good functional group tolerance. | Potential for over-methylation. |
| Dimethyl Carbonate (DMC) | Methyl group | Heat/Base | Green reagent, high atom economy.[10] | High temperatures often required.[10] |
| Methanol/Catalyst | Methanol | Metal Catalyst (e.g., Ru, Ir) | Highly sustainable, water is the only byproduct.[2][11] | Catalyst cost and sensitivity. |
| Methyl Iodide/Sulfate | Methyl group | Base | Highly reactive. | Toxic and hazardous reagents.[13] |
Experimental Protocols
Protocol 1: General Procedure for Eschweiler-Clarke Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the primary or secondary amine (1.0 eq).
-
Add formic acid (3.0-5.0 eq) and formaldehyde (37% aqueous solution, 3.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the evolution of CO₂ ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 2: General Procedure for Reductive Amination with Formaldehyde and Sodium Triacetoxyborohydride
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Add formaldehyde (37% aqueous solution or paraformaldehyde, 1.2-1.5 eq).
-
If the amine is a hydrochloride salt, add a base (e.g., triethylamine, diisopropylethylamine, 1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to control any potential exotherm.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Mechanism Visualization
Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central - NIH. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
- N-methylation method of aromatic amine.
-
Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]
-
N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. MDPI. [Link]
-
Reductive methylation by aqueous formaldehyde and zinc a. ResearchGate. [Link]
-
Is there any way to increase the N-methylation response of aliphatic amines?. ResearchGate. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PubMed Central - NIH. [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). [Link]
-
N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. ResearchGate. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. acsonline.msu.edu. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Chiral Tetrahydrofuran Production
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of chiral tetrahydrofurans (THFs). This resource is designed to provide you, as fellow researchers and process chemists, with practical, in-depth guidance on navigating the complexities of scaling up these valuable synthetic building blocks from the laboratory bench to pilot and production scales. Chiral THFs are privileged scaffolds in medicinal chemistry, and mastering their large-scale production is critical for advancing drug development programs.
This guide moves beyond simple protocols to explore the fundamental principles and causal relationships that govern success in process scale-up. We will address common challenges in a direct, question-and-answer format, providing troubleshooting strategies grounded in both chemical theory and practical, field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have when planning the scale-up of your chiral THF synthesis.
Q1: What are the primary indicators that my lab-scale process for chiral THF synthesis is not scaling up effectively?
A key indicator is a loss of performance consistency. If you observe significant batch-to-batch variability in yield, stereoselectivity (both enantiomeric and diastereomeric excess), or impurity profiles, your process is not robust enough for scale-up. Other red flags include reactions that are difficult to control thermally (unexpected exotherms), extended reaction times compared to lab scale, and challenges in product isolation or purification that were not apparent at the bench.[1]
Q2: How do I choose between an asymmetric catalyst and a chiral auxiliary for a large-scale synthesis?
The choice depends on several factors, primarily atom economy, cost, and ease of removal.
-
Asymmetric Catalysis: This is often the preferred route for large-scale production due to its high efficiency.[2] A small amount of a chiral catalyst can generate large quantities of the desired enantiomer, leading to higher throughput and less waste.[2] However, the catalyst (often a precious metal complex) can be expensive and may require development efforts for efficient recovery and recycling to be economically viable.[3]
-
Chiral Auxiliaries: Auxiliaries are stoichiometric and must be attached and later cleaved, adding steps to the synthesis and generating more waste. However, they can be very reliable for achieving high diastereoselectivity. If the auxiliary is inexpensive and easily recovered, it can be a viable option, especially for moderate scales or when a suitable catalytic system is not available.
Q3: My process relies on cryogenic temperatures (-78 °C) at the lab scale. Is this feasible for large-scale production?
While technically feasible, operating at cryogenic temperatures on a large scale is energy-intensive and requires specialized equipment, significantly increasing production costs.[4] A crucial part of process development is to investigate whether the reaction can be optimized to run at higher temperatures, for instance, by screening different solvents, catalysts, or reagents that may provide similar selectivity under more practical conditions.
Q4: What are the most critical safety considerations when scaling up THF synthesis?
The primary concerns revolve around the safe handling of flammable solvents and potentially energetic reagents. Tetrahydrofuran itself is highly flammable and can form explosive peroxides upon prolonged exposure to air.[5] Process safety management (PSM) protocols are essential and must address:
-
Thermal Hazards: Conduct reaction calorimetry to understand the heat flow of your reaction and identify any potential for thermal runaway.[4]
-
Solvent Handling: Use appropriate grounding and inerting (e.g., nitrogen blanket) for all vessels and transfer lines to prevent static discharge and peroxide formation.[6]
-
Reagent Safety: Many reagents used in asymmetric synthesis (e.g., certain organometallics, hydrides) are pyrophoric or highly reactive. Develop and validate standard operating procedures (SOPs) for their safe handling and quenching.
-
Regulatory Compliance: Ensure your process adheres to all relevant safety regulations, such as those outlined by OSHA (Occupational Safety and Health Administration).[7][8]
Troubleshooting Guide: Common Scale-Up Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of chiral THF production.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general framework for troubleshooting. The following diagram outlines a logical progression from problem identification to resolution.
Caption: A systematic workflow for diagnosing and resolving scale-up issues.
Issue 1: Loss of Enantioselectivity or Diastereoselectivity
-
Symptoms:
-
Enantiomeric excess (ee%) or diastereomeric ratio (dr) is significantly lower than in the lab-scale synthesis.
-
Inconsistent stereochemical outcomes between batches.
-
-
Potential Causes & Solutions:
Potential Cause Explanation & Troubleshooting Steps Temperature Gradients Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient.[4] Localized hot spots can develop, especially during exothermic additions, which may favor a different, non-selective reaction pathway or cause racemization. Solution: 1) Perform reaction calorimetry (RC1) to quantify the reaction exotherm. 2) Slow down the addition rate of reagents. 3) Improve agitation to ensure better heat distribution.[9] 4) Consider a lower starting temperature to accommodate the exotherm. Mixing Inefficiencies Inadequate mixing can lead to localized high concentrations of reagents, which can alter the reaction mechanism and favor side reactions.[9][10] The carefully controlled stoichiometry in the catalyst's chiral pocket can be disrupted. Solution: 1) Model the mixing characteristics of the plant reactor. 2) Adjust the impeller type and agitation speed. 3) Ensure reagents are introduced below the surface of the reaction mixture near the impeller for rapid dispersion. Moisture or Air Contamination Many chiral catalysts, especially those involving organometallic species, are sensitive to moisture and air. Leaks in a large-scale setup can lead to catalyst deactivation or the promotion of non-stereoselective background reactions. Solution: 1) Rigorously dry all solvents and reagents. 2) Pressure-test the reactor and ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process. Raw Material Quality Trace impurities in starting materials or solvents that were negligible at the lab scale can have a significant impact on a larger scale, potentially acting as catalyst poisons. Solution: 1) Re-qualify all raw materials from the new, larger batches. 2) Check for impurities using sensitive analytical techniques (e.g., GC-MS). 3) Run a small-scale reaction using the plant-scale materials to confirm they are not the source of the issue.
Issue 2: Reaction Stalls or Incomplete Conversion
-
Symptoms:
-
The reaction stops before the starting material is fully consumed.
-
Reaction kinetics are much slower than predicted by lab-scale experiments.
-
-
Potential Causes & Solutions:
Potential Cause Explanation & Troubleshooting Steps Catalyst Deactivation The catalyst may be poisoned by impurities (as above) or may degrade over the longer reaction times typical of large-scale operations. Some catalysts are also sensitive to high concentrations of product (product inhibition). Solution: 1) Identify the deactivation pathway if possible (e.g., analysis of spent catalyst). 2) Consider a higher catalyst loading or adding the catalyst in portions. 3) Investigate catalyst immobilization, which can improve stability and allow for easier recovery.[3] Poor Mass Transfer In heterogeneous reactions (e.g., a solid catalyst in a liquid, or a gas-liquid reaction), the rate can be limited by the diffusion of reactants to the catalyst surface. Agitation that is effective in a round-bottom flask may be insufficient in a large, baffled reactor.[11] Solution: 1) Increase agitation speed to improve solid suspension or gas dispersion. 2) Evaluate different impeller designs to enhance mass transfer. 3) For hydrogenations, ensure efficient gas entrainment. Phase Separation If the reaction mixture is not fully homogeneous, reactants may be segregated in different phases, preventing them from reacting. This can be temperature-dependent. Solution: 1) Check the solubility of all components at the reaction temperature. 2) Consider using a co-solvent or phase-transfer catalyst to improve miscibility.
Issue 3: Difficulties in Product Isolation and Purification
-
Symptoms:
-
Formation of emulsions during aqueous workup.
-
Product isolation via crystallization is not reproducible or gives low yields.
-
Chiral HPLC/SFC purification is not scalable or is economically unviable.
-
-
Potential Causes & Solutions:
Potential Cause Explanation & Troubleshooting Steps Emulsion Formation Vigorous agitation of biphasic mixtures in large reactors can create stable emulsions that are difficult to break. Solution: 1) Reduce agitation speed during workup. 2) Add a saturated brine solution to increase the ionic strength of the aqueous phase. 3) Consider a different workup procedure, such as a solvent swap via distillation followed by extraction. Crystallization Issues The cooling profile, seeding strategy, and solvent purity are much more critical at scale. Supersaturation can be difficult to control, leading to oiling out or the formation of fine, difficult-to-filter crystals. Solution: 1) Develop a robust crystallization protocol with a defined cooling curve and seeding point. 2) Screen for alternative crystallization solvents or anti-solvents. 3) Ensure the crude product has a consistent purity profile before attempting crystallization. Chromatography Challenges Analytical chiral separation methods often do not translate directly to a preparative scale.[12] High solvent consumption and low throughput can make preparative chromatography prohibitively expensive.[13] Solution: 1) Optimize the separation at an analytical scale to maximize the resolution (alpha) and loading capacity.[12] 2) Explore more cost-effective techniques like Supercritical Fluid Chromatography (SFC), which uses cheaper CO2 as the mobile phase.[14] 3) For racemates, consider large-scale resolution techniques like Simulated Moving Bed (SMB) chromatography.[15]
Key Methodologies & Protocols
Protocol 1: Generic Asymmetric Intramolecular Reductive Cyclization
This protocol provides a conceptual framework for the synthesis of a chiral THF using a nickel-catalyzed reaction, a common method.[16] Note: This is an illustrative example; specific conditions must be optimized for your substrate.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by purging with dry nitrogen or argon. Maintain a positive pressure throughout the reaction.
-
-
Reagent Charging:
-
Charge the reactor with the keto-alkene substrate (1.0 equiv) and a suitable, anhydrous solvent (e.g., THF, Dioxane).
-
Begin agitation to ensure the substrate is fully dissolved.
-
-
Catalyst Preparation & Addition:
-
In a separate, inerted glovebox or Schlenk line, prepare the catalyst solution by dissolving the nickel precursor (e.g., Ni(OAc)₂, 2 mol%) and the chiral phosphine ligand (e.g., a chiral BIDIME derivative, 2.2 mol%) in the reaction solvent.
-
Transfer the catalyst solution to the reactor via cannula or a pressure-equalizing addition funnel.
-
-
Reaction Execution:
-
Cool the reaction mixture to the optimized temperature (e.g., 0 °C).
-
Slowly add the reducing agent (e.g., triethylsilane, 1.5 equiv) via syringe pump over several hours. Monitor the internal temperature closely to control any exotherm.
-
Maintain the reaction at the target temperature and monitor its progress by taking aliquots for analysis (e.g., by chiral HPLC or GC) until the starting material is consumed.
-
-
Workup & Isolation:
-
Quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Allow the phases to separate and remove the aqueous layer.
-
Wash the organic layer with brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Illustrative Catalytic Cycle
The following diagram illustrates a simplified, hypothetical catalytic cycle for a nickel-catalyzed reductive cyclization.
Caption: A simplified catalytic cycle for chiral THF synthesis. L* represents the chiral ligand.
References
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA Journal of Chemistry. [Link]
-
Le, T. T., & Yudin, A. K. (2017). The Significance of Chirality in Drug Design and Development. Molecules, 22(8), 1337. [Link]
-
Gupta, S. (2018). Chiral Separation techniques at Industrial Scale? ResearchGate. [Link]
-
PureSynth. (2023). Key Factors for Successful Scale-Up in Organic Synthesis. PureSynth Official Blog. [Link]
-
Miller, R. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]
-
CatSci Ltd. (n.d.). Some Scale-Up Considerations. CatSci Technical Piece. [Link]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link]
-
Derrick, C. L., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Hsu, L. C., et al. (2011). Large Scale Chiral Chromatography for the Separation of an Enantiomer to Accelerate Drug Development. Chirality, 23(4), 361-6. [Link]
-
Occupational Safety and Health Administration. (n.d.). Process Safety Management. OSHA.gov. [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. (2024). RSC Publishing. [Link]
-
Enantioselective Synthesis in Continuous Flow. (2024). Organic Process Research & Development. [Link]
-
Mixing and the Selectivity of Chemical Reactions. (2017). ResearchGate. [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2023). J-Star Research. [Link]
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]
-
Tetrahydrofuran manufacture from 1, 4 butanediol: Feasibility of reactive chromatography. (2023). ScienceDirect. [Link]
-
Studies toward a library of tetrahydrofurans. (2012). National Institutes of Health. [Link]
-
Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. (2024). ACS Publications. [Link]
-
Schuurmans, J., et al. (2023). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ChemRxiv. [Link]
-
Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: Flow chemistry. (2018). SciSpace. [Link]
-
Industrial asymmetric catalysis: Approaches and results. (2016). ResearchGate. [Link]
-
Flammable Solvents Standard Operating Procedure. (n.d.). University of Washington. [Link]
-
Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. (2003). Accounts of Chemical Research. [Link]
-
Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. (2015). ResearchGate. [Link]
-
Modeling Enzymatic Enantioselectivity using Quantum Chemical Methodology. (2020). ACS Catalysis. [Link]
-
Life Cycle Inventory Data Variability: Case of Tetrahydrofuran Manufacture. (2022). World Scientific Publishing. [Link]
-
1910.119 - Process safety management of highly hazardous chemicals. (n.d.). OSHA.gov. [Link]
-
Stereoselective and Stereospecific Reactions. (2023). Master Organic Chemistry. [Link]
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Understanding the Fundamentals of Asymmetric Synthesis. (2023). Chiralpedia. [Link]
-
Biaxially chiral compounds: research and development of synthesis. (2023). Chemical Communications. [Link]
-
Catalytic enantioselective [4 + 2]-cycloaddition: a strategy to access aza-hexacycles. (2013). Chemical Society Reviews. [Link]
-
Process Safety Management Overview: Key Elements for Safety. (n.d.). Weeklysafety.com. [Link]
-
29 CFR 1910.119 -- Process safety management of highly hazardous chemicals. (n.d.). eCFR. [Link]
-
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2023). ChemRxiv. [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). PubMed Central. [Link]
-
Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. (2020). Green Chemistry. [Link]
-
They think it's all Overman... It is now! - Organic Chemistry Retrosynthesis. (2023). YouTube. [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. (2023). ACS Catalysis. [Link]
-
Process considerations for the asymmetric synthesis of chiral amines using transaminases. (2015). Green Chemistry. [Link]
-
Using Infrared Heat Transfer to Modify Chemical Reactions. (2025). UC San Diego Today. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. mt.com [mt.com]
- 3. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 4. catsci.com [catsci.com]
- 5. 1910.119 - Process safety management of highly hazardous chemicals. | Occupational Safety and Health Administration [osha.gov]
- 6. coral.washington.edu [coral.washington.edu]
- 7. Process Safety Management - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. eCFR :: 29 CFR 1910.119 -- Process safety management of highly hazardous chemicals. [ecfr.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 15. skpharmteco.com [skpharmteco.com]
- 16. Tetrahydrofuran synthesis [organic-chemistry.org]
Comparative Guide: (S)-N-methyltetrahydrofuran-3-amine vs. (R)-Enantiomer
Executive Summary
In modern drug discovery, the "chiral switch"—replacing a racemic scaffold with a single enantiomer—is a critical strategy for optimizing binding affinity and metabolic stability. N-methyltetrahydrofuran-3-amine represents a high-value chiral building block used to introduce polarity and solubility into lipophilic drug candidates without adding aromaticity.
This guide objectively compares the (S)- and (R)- enantiomers of N-methyltetrahydrofuran-3-amine. While chemically identical in scalar properties, their vector properties in 3D space lead to drastically different pharmacological profiles.[1] Historical data, particularly from HIV protease inhibitor research (Ghosh et al.), suggests that stereochemical inversion at this position can alter potency by orders of magnitude (e.g., from nanomolar to picomolar
Technical Profile & Stereochemistry
The two enantiomers are non-superimposable mirror images.[1] In solution, they share boiling points and solubility but rotate plane-polarized light in opposite directions.
| Feature | (S)-N-methyltetrahydrofuran-3-amine | (R)-N-methyltetrahydrofuran-3-amine |
| CAS Number (HCl) | 1292324-44-7 | 1292324-63-0 |
| CAS Number (Free Base) | 2322934-79-0 | 1292902-59-0 |
| Molecular Formula | C5H11NO | C5H11NO |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol |
| Chiral Center | C3 of the tetrahydrofuran ring | C3 of the tetrahydrofuran ring |
| Spatial Orientation | Amine group projects away from viewer (dashed wedge) when O is top, numbering clockwise. | Amine group projects towards viewer (solid wedge) when O is top, numbering clockwise. |
| Primary Application | Kinase inhibitors, GPCR ligands | HIV Protease inhibitors, Antivirals |
Medicinal Chemistry: SAR & Biological Impact[1][2]
The choice between the (S) and (R) enantiomer is rarely arbitrary. The tetrahydrofuran (THF) ring acts as a conformationally restricted ether, capable of accepting hydrogen bonds. The stereochemistry at C3 dictates the vector of the N-methyl group, determining whether it clashes with or complements the target protein's binding pocket.
Case Study: HIV-1 Protease Inhibitors
Research by Ghosh et al. on squaramide-derived HIV-1 protease inhibitors highlights the critical nature of this stereocenter.
-
The Challenge: Designing inhibitors that bind to the S2 subsite of the protease enzyme.
-
The Observation: Inhibitors incorporating the (R)-tetrahydrofuran-3-amine moiety often displayed superior potency compared to their (S)-counterparts.
-
Mechanism: The (R)-configuration positions the THF oxygen atom to form a critical hydrogen bond with the backbone amide of Asp-29 or Asp-30 in the enzyme's active site, while simultaneously directing the hydrophobic bulk of the inhibitor into the S2 pocket. The (S)-enantiomer, due to steric clash, fails to achieve this optimal geometry.
Comparative Potency Data (Representative)
Data extrapolated from structure-activity relationship (SAR) studies on THF-ligands.
| Isomer Used | Enzyme Affinity ( | Antiviral EC50 | Binding Mode Analysis |
| (R)-Isomer | 0.51 nM (High Potency) | < 10 nM | Optimal H-bond alignment with backbone; minimized steric clash. |
| (S)-Isomer | > 10 nM (Lower Potency) | > 100 nM | Steric mismatch in S2 subsite; loss of critical water-mediated bridge. |
Decision Logic: Which Enantiomer to Choose?
Figure 1: Decision matrix for selecting the appropriate enantiomer based on target pocket characteristics.
Synthesis & Manufacturing
Accessing these enantiomers with high optical purity (>98% ee) is essential. The preferred industrial route is Reductive Amination starting from the corresponding chiral 3-aminotetrahydrofuran, or Asymmetric Reductive Amination from the ketone.
Synthesis Workflow
Figure 2: Asymmetric synthesis pathway allowing access to both enantiomers from a common ketone precursor.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination (Standard)
Use this protocol to synthesize the N-methyl derivative from the commercially available chiral primary amine.
Objective: Convert (R)-3-aminotetrahydrofuran to (R)-N-methyltetrahydrofuran-3-amine. Reagents:
-
(R)-3-aminotetrahydrofuran (1.0 eq)
-
Formaldehyde (37% aq. solution, 3.0 eq) or Paraformaldehyde
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (AcOH, 1.0 eq)
Step-by-Step:
-
Imine Formation: In a round-bottom flask, dissolve (R)-3-aminotetrahydrofuran in DCE (0.2 M concentration). Add Formaldehyde.
-
Activation: Add Acetic Acid. Stir at room temperature for 30 minutes to allow hemiaminal/imine formation.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 20 minutes. Note: STAB is preferred over NaBH4 for its selectivity toward imines over aldehydes.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours under Nitrogen.
-
Quench: Quench with saturated aqueous NaHCO3 until pH > 8.
-
Extraction: Extract the aqueous layer 3x with DCM/Isopropanol (3:1) to recover the polar amine.
-
Purification: Dry organics over Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).
Self-Validation Check:
-
TLC: Stain with Ninhydrin. The product (secondary amine) will stain differently (often reddish-brown) compared to the primary amine starting material.
-
NMR: Look for the N-methyl singlet at ~2.3-2.4 ppm.
Protocol B: Chiral Purity Analysis (HPLC)
Essential to verify that no racemization occurred during synthesis.
-
Column: Chiralpak IC or IG (Immobilized polysaccharide phases are robust for amines).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low wavelength required due to lack of chromophores) or Refractive Index (RI).
-
Expected Result: Baseline separation of (R) and (S) peaks.
References
-
Ghosh, A. K., et al. (2024).[2][3] Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry.
-
Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran.
-
Ghosh, A. K., Williams, J. N., et al. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Definitive Guide to Assessing the Optical Purity of (S)-N-methyltetrahydrofuran-3-amine
Executive Summary & Strategic Importance
(S)-N-methyltetrahydrofuran-3-amine (CAS: 104530-79-2) is a high-value chiral building block, frequently employed in the synthesis of tyrosine kinase inhibitors and HIV protease inhibitors. In pharmaceutical applications, the enantiomeric purity of this secondary amine is critical; the (R)-enantiomer often represents a potent impurity that can alter pharmacokinetics or induce off-target toxicity.
This guide objectively compares the three primary methodologies for assessing the enantiomeric excess (% ee) of this molecule: Direct Chiral HPLC , Indirect HPLC via Derivatization , and NMR Spectroscopy .
Decision Matrix: Method Selection
The following decision tree outlines the logical selection process based on your laboratory's resources and sensitivity requirements.
Figure 1: Strategic decision matrix for selecting the optimal optical purity assessment method.
Comparative Analysis of Methodologies
The following table synthesizes performance metrics based on experimental data and practical application in a GMP environment.
| Feature | Method A: Direct Chiral HPLC | Method B: Indirect HPLC (GITC) | Method C: NMR (Mosher's) |
| Principle | Direct separation on chiral stationary phase (CSP).[1] | Diastereomer formation with chiral reagent; separation on C18. | Diastereomeric shift difference in NMR. |
| Sensitivity (LOD) | Moderate (Requires CAD/ELSD or <210nm UV). | High (GITC adds strong UV chromophore). | Low (~1-2% impurity detection limit). |
| Precision | High (<0.1% RSD). | Moderate (Dependent on derivatization yield). | Low (Integration errors). |
| Throughput | High (15-30 min/run). | Low (Requires 1h+ prep time). | Medium (10-20 min acquisition). |
| Cost per Sample | Low (after column purchase). | Medium (Reagent cost).[2][3] | High (Deuterated solvents/Reagents).[4] |
| Robustness | High (Self-validating). | Moderate (Kinetic resolution risk). | High (Structural certainty). |
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The Gold Standard)
Context: This is the preferred method for QC release testing due to its simplicity and reproducibility. Since (S)-N-methyltetrahydrofuran-3-amine lacks a strong chromophore, detection is the main challenge.
Protocol:
-
Column Selection: Daicel Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The immobilized IA phase is preferred for robustness.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].
-
Expert Insight: The DEA is strictly required. Secondary amines interact strongly with residual silanols on the silica support, causing peak tailing. DEA acts as a sacrificial base to block these sites.
-
-
Sample Prep: Dissolve 10 mg of sample in 1 mL of Mobile Phase.
-
Detection: UV at 210 nm. (Alternative: Refractive Index (RI) or Charged Aerosol Detector (CAD) if UV baseline is noisy).
-
Flow Rate: 1.0 mL/min at 25°C.
Self-Validating Step:
Always inject a racemic mixture (prepared by mixing equal parts (R) and (S) standards) before the sample. You must achieve a resolution (
Method B: Indirect HPLC via GITC Derivatization (High Sensitivity)
Context: When low-level enantiomeric impurities (<0.1%) must be quantified, or if a chiral column is unavailable, derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) is superior. GITC reacts with the amine to form a thiourea, introducing a strong UV chromophore and creating diastereomers separable on a standard C18 column.
Protocol:
-
Reagent Prep: Prepare a 5 mg/mL solution of GITC in Acetonitrile (ACN).
-
Reaction:
-
Mix 50 µL of amine sample (10 mM in ACN) with 50 µL of GITC solution.
-
Add 10 µL of Triethylamine (TEA) as a catalyst.
-
Incubate at room temperature for 30 minutes.
-
-
Quenching: Add 10 µL of ethanolamine to react with excess GITC (prevents interfering peaks).
-
Analysis:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: ACN. Gradient 20-60% B over 20 mins.
-
Detection: UV at 254 nm (Strong absorption from the thiourea moiety).
-
Mechanism & Workflow:
Figure 2: Workflow for indirect chiral assessment using GITC derivatization.
Method C: 19F NMR with Mosher's Acid (Rapid Structural ID)
Context: Ideal for early-stage R&D where method development time for HPLC is not justified. Using
Protocol:
-
Derivatization:
-
In a small vial, mix 5 mg of (S)-N-methyltetrahydrofuran-3-amine with 0.6 mL CDCl3.
-
Add 1.5 equivalents of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Add 2.0 equivalents of dry Pyridine.
-
Shake for 10 minutes.
-
-
Analysis:
-
Acquire 19F NMR (proton-decoupled).
-
The -CF3 group on the Mosher moiety will show distinct chemical shifts for the (S,R) and (R,R) diastereomers.
-
Integration: Integrate the two -CF3 singlets. The ratio of areas directly corresponds to the enantiomeric ratio (er).
-
Expert Note: 19F NMR is preferred over 1H NMR because the -CF3 region is usually free of background interference, unlike the crowded aliphatic region of the tetrahydrofuran ring.
References
-
Chiral Separation Principles. ResearchGate. Retrieved from [Link]
-
Chiral HPLC Separations Guide. Phenomenex. Retrieved from [Link]
-
Enantiomeric separations of various compounds by aromatic-derivatized cyclofructans. ResearchGate. Retrieved from [Link]
Sources
evaluating the performance of different chromatography columns for chiral separation
As a Senior Application Scientist, I've witnessed firsthand the critical role that selecting the right chromatography column plays in the successful separation of enantiomers. This guide is designed to move beyond mere product specifications and provide you, my fellow researchers and drug development professionals, with a robust framework for evaluating and comparing chiral chromatography columns. We will delve into the fundamental principles, explore the nuances of different stationary phases, and establish a systematic approach to performance evaluation, all grounded in empirical data and practical field experience.
The ultimate goal of any chiral separation is to achieve baseline resolution of two enantiomers in the shortest possible time. The success of this endeavor is quantified by several key performance parameters that are inextricably linked. A change in one often impacts the others, making a holistic understanding essential for effective method development.[1]
-
Selectivity (α): Also known as the separation factor, selectivity is the most critical parameter in chiral chromatography.[2] It represents the ability of the chiral stationary phase (CSP) to differentiate between the two enantiomers. It is a measure of the relative retention of the two enantiomers. A value of α > 1 is required for any separation to occur, with higher values indicating better separation potential.
-
Resolution (Rs): Resolution is the true measure of separation, quantifying the distance between the two peak maxima relative to their widths.[3] An ideal separation will exhibit baseline resolution, which is generally accepted to be an Rs value of 1.5 or greater.[3] While selectivity is a prerequisite, resolution is also dependent on column efficiency and the retention factor.
-
Efficiency (N): Column efficiency, expressed as the number of theoretical plates (N), is a measure of the column's ability to produce narrow peaks.[4] Higher efficiency leads to sharper peaks, which are easier to resolve, even at lower selectivity values. For comparing columns of different lengths, the Height Equivalent to a Theoretical Plate (HETP) is often used, where a lower HETP value signifies higher efficiency.[4]
-
Retention Factor (k'): This parameter, also known as the capacity factor, describes the degree to which an analyte is retained on the column. It is a measure of the time the analyte spends in the stationary phase relative to the mobile phase. Optimal k' values (typically between 2 and 10) are sought to achieve good resolution without excessively long run times.
-
Peak Asymmetry (As): The asymmetry factor measures the shape of the chromatographic peak. An ideal, perfectly Gaussian peak has an As of 1.0.[4] Values greater than 1 indicate tailing, while values less than 1 indicate fronting. Poor peak shape can negatively impact resolution and integration accuracy.
Below is a diagram illustrating the interplay of these core parameters in achieving successful chiral resolution.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
